Cynaustraline

Übersicht

Beschreibung

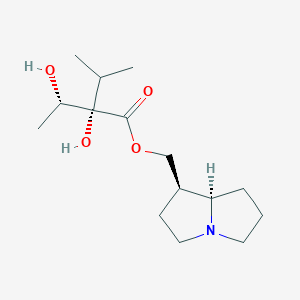

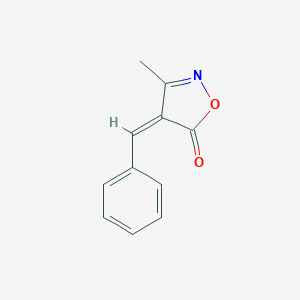

Cynaustraline is a natural product derived from the herbs of Cynoglossum australe . It is an alkaloid compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol . It is typically available in powder form .

Molecular Structure Analysis

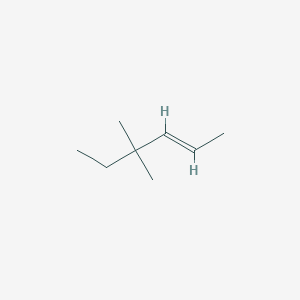

Cynaustraline contains a total of 48 bonds, including 21 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 ester (aliphatic), 1 tertiary amine (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Physical And Chemical Properties Analysis

Cynaustraline is a powder . More detailed physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Alkaloids in Cynoglossum australe

Cynaustraline, a pyrrolizidine alkaloid, was first isolated from Cynoglossum australe. This discovery marked the identification of an ester of a (+)- enantiomer of an allylic amino alcohol, expanding our understanding of natural compounds found in this plant species (Culvenor & Smith, 1967).

Pyrrolizidine Alkaloid Biosynthesis

Cynaustraline played a significant role in research exploring the biosynthesis of pyrrolizidine alkaloids. It was used in feeding experiments with various plants, contributing to the understanding of how these alkaloids are produced and their role in plant chemistry (Denholm, Kelly, & Robins, 1991).

Study on Actions on Muscarinic Receptors

Research investigating the effect of pyrrolizidine alkaloids on muscarinic receptors in guinea-pig ileum identified cynaustraline as one of the compounds with notable anticholinergic activity. This study is crucial for understanding the interaction of such alkaloids with receptor sites involved in anticholinergic activity (Pomeroy & Raper, 1971).

Composition in Chinese Medicinal Herbs

Cynaustraline was also identified in the pyrrolizidine alkaloid composition of Eupatorium cannabinum and Eupatorium japonicum, two Chinese herbs. This contributes to the pharmacognostic knowledge of traditional Chinese medicine and the potential therapeutic applications of these herbs (Edgar et al., 1992).

Wirkmechanismus

Cynaustraline, also known as (+)-Cynaustraline, is a pyrrolizidine alkaloid . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of Cynaustraline are yet to be definitively identified. It’s known that pyrrolizidine alkaloids, the class of compounds to which cynaustraline belongs, have a wide range of biological activities .

Mode of Action

As a pyrrolizidine alkaloid, it’s likely that it interacts with its targets in a manner similar to other compounds in this class .

Biochemical Pathways

Pyrrolizidine alkaloids are known to interact with a variety of biochemical pathways, often resulting in significant downstream effects .

Pharmacokinetics

The pharmacokinetics of pyrrolizidine alkaloids are generally characterized by rapid absorption and distribution, followed by metabolism in the liver and excretion in the urine .

Result of Action

Pyrrolizidine alkaloids are known to have a wide range of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Cynaustraline. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .

Eigenschaften

IUPAC Name |

[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQSLRZZOVFVHJ-XPCVCDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@@H]1CCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17958-37-1 | |

| Record name | Cynaustraline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017958371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYNAUSTRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GNG37KP8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is cynaustraline and where is it found?

A1: Cynaustraline is a pyrrolizidine alkaloid (PA) naturally occurring in certain plant species. It was first discovered in Cynoglossum australe R.Br. []. PAs are a large class of plant secondary metabolites known for their hepatotoxic properties. Cynaustraline has also been identified in other Cynoglossum species and in some Eupatorium species used in traditional Chinese medicine [].

Q2: What is the structure of cynaustraline and how does it relate to other PAs?

A2: Cynaustraline is composed of a necine base and a necic acid. Specifically, it is the (+)-isoretronecanol ester of viridifloric acid []. Interestingly, this was the first reported instance of an ester formed with the (+)-enantiomer of an allylic amino alcohol []. This unique structure distinguishes it from other PAs and might contribute to differing biological activity.

Q3: How is cynaustraline biosynthesized within plants?

A3: Research using radiolabeled precursors has shed light on cynaustraline biosynthesis. The N-([4-14C]-4-aminobutyl)-1,2-didehydropyrrolidinium ion acts as a precursor for the (+)-isoretronecanol necine base portion of cynaustraline []. This finding, alongside similar studies in other PA-producing plants, points to a common biosynthetic pathway for various necine bases, including those found in cynaustraline, within these plant species [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)